1,5-Dimethyl-1H-indole-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1,5-dimethylindole-4-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-6-12(9)2)10(7)11(13)14/h3-6H,1-2H3,(H,13,14) |
InChI Key |
QWHXRLJLUYODAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(C=C2)C)C(=O)O |
Origin of Product |
United States |
The Enduring Significance of Indole Scaffolds in Academic Chemical Research
The indole (B1671886) scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern chemical research, particularly in medicinal chemistry. chembuyersguide.comnih.gov Its prevalence in a vast number of natural products, alkaloids, and pharmaceuticals underscores its versatile nature as a pharmacophore—the core molecular feature responsible for a drug's biological activity. nih.govacs.org
The structural rigidity and rich electron density of the indole nucleus allow it to participate in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. acs.org This versatility has enabled the development of indole-containing compounds across a wide spectrum of therapeutic areas, including:
Anticancer agents: Indole derivatives can target key biological pathways involved in cancer progression. chembuyersguide.com
Antimicrobial and Antiviral drugs: The scaffold is integral to compounds designed to combat infectious diseases. chembuyersguide.comchemicalbook.com
Anti-inflammatory therapies: Many anti-inflammatory drugs incorporate the indole moiety. chembuyersguide.com
Neurodegenerative disease management: Its structural similarity to neurotransmitters like serotonin (B10506) makes it a valuable starting point for neurological drug discovery. chembuyersguide.com
The ability to readily functionalize the indole ring at multiple positions allows chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties, making it an exemplary scaffold in drug discovery and development. chembuyersguide.comnih.gov
Overview of the Indole Carboxylic Acid Class in Research Contexts
The introduction of a carboxylic acid group onto the indole (B1671886) scaffold defines the indole carboxylic acid class, a subset of derivatives with distinct chemical properties and research applications. The carboxylic acid functional group, being a strong hydrogen bond donor and acceptor, can significantly influence a molecule's solubility, acidity, and ability to interact with biological targets. acs.org
Indole carboxylic acids are crucial intermediates in organic synthesis, providing a chemical handle for further molecular modifications. nih.gov For instance, the carboxyl group can be converted into esters, amides, or other functional groups, enabling the construction of complex molecular architectures. nih.gov
In the context of drug discovery, indole carboxylic acids have been investigated for a range of biological activities. For example, indole-2-carboxylic acid derivatives have been explored as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. synblock.comchemicalbook.com In this context, the carboxylic acid group plays a critical role in chelating essential metal ions within the enzyme's active site. synblock.comst-andrews.ac.uk Similarly, derivatives of indole-2-carboxylic acid have been synthesized and evaluated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immunotherapy. nih.govacs.org Indole-4-carboxylic acid serves as a versatile precursor for synthesizing derivatives with applications ranging from anti-inflammatory agents to potential treatments for neurological disorders. nih.gov
Research Rationale for Investigating 1,5 Dimethyl 1h Indole 4 Carboxylic Acid Within Heterocyclic Chemistry
Historical Context of Indole Synthesis in Academic Research
The synthesis of the indole nucleus has been a cornerstone of organic chemistry for over a century, with many named reactions developed to construct this important heterocyclic system. byjus.com The pursuit of novel and efficient methods to access diverse indole derivatives has been driven by their prevalence in natural products and pharmaceuticals. thieme-connect.comopenmedicinalchemistryjournal.comijpsjournal.com
One of the earliest and most well-known methods is the Fischer indole synthesis , discovered by Emil Fischer in 1883. wikipedia.orgchemeurope.com This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comchemeurope.com The versatility of the Fischer synthesis has made it a widely used method for preparing a variety of substituted indoles. byjus.comthermofisher.com
Another classical approach is the Madelung synthesis , reported in 1912, which involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.orgwikipedia.org While effective for certain substrates, the harsh reaction conditions can limit its applicability. bhu.ac.in Modern variations of the Madelung synthesis have been developed to proceed under milder conditions. bhu.ac.inacs.org
The Reissert indole synthesis provides a route to indoles from ortho-nitrotoluenes and diethyl oxalate. wikipedia.orgresearchgate.net The initial condensation is followed by a reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgresearchgate.netyoutube.com
Palladium-catalyzed methods, such as the Hegedus indole synthesis , have emerged as powerful tools for indole construction. wikipedia.orgwikiwand.comthieme-connect.com This method involves the oxidative cyclization of ortho-alkenyl anilines mediated by palladium(II) salts. wikipedia.org
These historical methods, along with numerous others, have laid the foundation for the synthesis of complex indole-containing molecules and continue to be refined and adapted for new applications.
Targeted Synthesis of this compound Precursors
The synthesis of this compound relies on the preparation of key precursors, primarily substituted indole esters, which are subsequently converted to the desired carboxylic acid.
Synthesis of Methyl 1-methyl-1H-indole-4-carboxylate and Related Esters
The synthesis of methyl 1-methyl-1H-indole-4-carboxylate and its analogs often serves as a crucial step in the pathway to the corresponding carboxylic acids. These ester precursors can be prepared through various established indole synthetic routes. For instance, variations of the Fischer indole synthesis can be employed, starting with appropriately substituted phenylhydrazines and ketoesters.
A common strategy involves the construction of the indole ring with the ester functionality already in place at the 4-position. This can be achieved through multi-step sequences starting from readily available aromatic precursors. The specific choice of starting materials and reaction conditions is critical to ensure the desired regioselectivity and to accommodate the substituents on the indole core.
Hydrolysis Pathways for Carboxylic Acid Formation from Indole Esters
The conversion of indole esters, such as methyl 1-methyl-1H-indole-4-carboxylate, to the corresponding carboxylic acid is typically achieved through hydrolysis. This transformation is a fundamental reaction in organic synthesis and can be carried out under either acidic or basic conditions.
Base-catalyzed hydrolysis (saponification) is a widely used method. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. The reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and the corresponding alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid.
Acid-catalyzed hydrolysis is an alternative approach. This method involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The reaction is reversible and proceeds via protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water.
Advanced Synthetic Routes for Indole-4-carboxylic Acid Derivatives
Beyond the classical methods, contemporary organic synthesis has introduced more sophisticated strategies for the construction and functionalization of the indole framework, providing access to a wider range of indole-4-carboxylic acid derivatives.
Cycloaddition Reactions in Indole Carboxylic Acid Synthesis
Cycloaddition reactions offer a powerful and convergent approach to constructing the indole core. These reactions involve the combination of two or more unsaturated molecules to form a cyclic product. While not as commonly employed for the direct synthesis of simple indole-4-carboxylic acids, they can be valuable for accessing more complex, substituted analogs.
For instance, [4+2] cycloaddition reactions (Diels-Alder reactions) can be utilized to construct the benzene (B151609) ring portion of the indole system with the necessary functionality for subsequent elaboration into the carboxylic acid. Similarly, intramolecular cycloadditions of appropriately functionalized precursors can lead to the formation of the indole ring system in a single step.
Palladium-Catalyzed Cross-Coupling Reactions in Indole Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of aromatic and heteroaromatic compounds, including indoles. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
For the synthesis of indole-4-carboxylic acid derivatives, these methods are particularly useful for introducing substituents at various positions on the indole ring. For example, a pre-existing indole-4-carboxylic acid ester can be functionalized at other positions using reactions like the Suzuki, Heck, or Sonogashira couplings.
Alternatively, the carboxylic acid functionality itself can be introduced at the 4-position of a pre-functionalized indole. This can be achieved by first installing a handle, such as a halogen or a triflate group, at the 4-position, which can then be subjected to a palladium-catalyzed carbonylation reaction or a carboxylation reaction using carbon dioxide. The Buchwald modification of the Fischer indole synthesis also utilizes palladium catalysis to couple aryl bromides with hydrazones, expanding the scope of this classical reaction. wikipedia.orgchemeurope.com
These advanced methods provide chemists with a versatile toolkit to access a wide array of functionalized indole-4-carboxylic acid derivatives, enabling the synthesis of complex target molecules.
Electrophilic Substitution Reactions on Indole Ring Systems
The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. The pyrrole (B145914) moiety is significantly more reactive than the benzene portion, with the C-3 position being the preferred site of attack. This regioselectivity is due to the superior stabilization of the cationic intermediate formed upon electrophilic addition at C-3, where the positive charge can be delocalized by the nitrogen atom's lone pair. bhu.ac.inquimicaorganica.org
Common electrophilic substitution reactions applicable to indole analogs include:
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO), typically at the C-3 position, using a Vilsmeier reagent (e.g., POCl₃/DMF). quimicaorganica.orgijpcbs.comchemistrysteps.comwikipedia.org This method is a mild and efficient way to formylate reactive aromatic systems. ijpcbs.com For instance, a modified Vilsmeier-Haack reaction on methyl 1H-indole-4-carboxylate yields the 3-formyl derivative in high yield. researchgate.net
Friedel-Crafts Type Reactions: Indoles react with aldehydes or ketones in the presence of acid catalysts (Lewis or Brønsted) to form diindolylmethanes (DIMs). nih.govbeilstein-journals.org These reactions proceed via electrophilic substitution, where the indole attacks the protonated carbonyl compound. nih.govbeilstein-journals.org The use of catalysts like montmorillonite (B579905) clay can prevent side reactions such as aldol (B89426) condensation of the ketone electrophile.
Halogenation and Nitration: Halogenation can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while nitration can be achieved with nitric acid in acetic anhydride (B1165640). quimicaorganica.org
The table below summarizes typical electrophilic substitution reactions on indole systems.
| Reaction Type | Reagents | Position of Substitution | Product Type |
| Vilsmeier-Haack | POCl₃, DMF | C-3 | 3-Formylindole |
| Friedel-Crafts | Ketone/Aldehyde, Acid Catalyst | C-3 | Diindolylmethane |
| Halogenation | NBS or NCS | C-3 | 3-Haloindole |
| Nitration | HNO₃, Ac₂O | C-3 | 3-Nitroindole |
N-Alkylation and N-Arylation Strategies for Indole Derivatives
Modification at the indole nitrogen (N-1 position) is a critical strategy for diversifying the indole scaffold. nih.gov
N-Alkylation: This involves the introduction of an alkyl group onto the indole nitrogen. A common method involves reacting the indole with an alkyl halide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile (B52724) or DMF. mdpi.com For example, 1H-indole-3-carbaldehyde can be methylated or benzylated at the N-1 position with methyl iodide or benzyl (B1604629) chloride, respectively, achieving high yields. mdpi.com
N-Arylation: The formation of a C-N bond between the indole nitrogen and an aryl group is a significant transformation. nih.gov Key methods include:
Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a classic and cost-effective method for N-arylation, typically involving the coupling of an indole with an aryl halide. acs.orgacs.org Modern variations use copper(I) iodide (CuI) with a diamine ligand, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, which allows the reaction to proceed under milder conditions with high yields. acs.orgmit.edunih.gov
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): While effective, this method can sometimes be limited by side reactions like C-3 arylation. acs.orgacs.org
Transition-Metal-Free N-Arylation: Certain strategies avoid transition metals altogether, for example, by reacting indoles with cyclohexa-2,4-dienones in the presence of a scandium triflate catalyst. nih.gov
The following table provides an overview of representative N-arylation conditions.
| Catalyst System | Ligand | Base | Arylating Agent | Reference |
| CuI | trans-N,N'-dimethyl-1,2-cyclohexanediamine | K₃PO₄ | Aryl iodide/bromide | nih.gov |
| Pd(OAc)₂ | Buchwald-type phosphine (B1218219) ligands | NaOtBu | Aryl halide | nih.gov |
| Sc(OTf)₃ | None | None | Cyclohexa-2,4-dienone | nih.gov |
Acid-Catalyzed Cascade Reactions for Novel Indole Scaffolds
Acid-catalyzed cascade reactions are powerful tools for the rapid construction of complex, polycyclic indole-containing heterocycles from simple precursors. mdpi.com These reactions often involve a sequence of intramolecular bond-forming events, initiated by an acid catalyst.
One notable example involves the unexpected formation of a novel tetracyclic indole scaffold from a 1H-indol-4-carboxylic acid methyl ester derivative. researchgate.netmdpi.comnih.govuni-greifswald.de The process begins with C-3 formylation via a Vilsmeier-Haack reaction. researchgate.net The resulting 3-formyl intermediate, when heated with acetic acid and ethane-1,2-diamine, undergoes an acid-catalyzed cascade that includes the formation of an iminium species and a subsequent intramolecular nucleophilic attack by an amide nitrogen, leading to a complex, fused ring system. researchgate.netmdpi.com
Another strategy employs a Brønsted acid, such as p-toluenesulfonic acid, to catalyze the reaction of 4-(indol-2-yl)-4-oxobutanal derivatives with various nucleophiles. acs.org This sequence involves an initial intramolecular Friedel-Crafts hydroxyalkylation, followed by activation of the resulting 3-indolylmethanol intermediate and reaction with an external nucleophile to generate functionalized tetrahydrocarbazolones. acs.org These cascade reactions provide an efficient pathway to unique chemical spaces for screening and drug discovery. researchgate.netmdpi.comnih.govuni-greifswald.de
Derivatization Strategies for this compound Frameworks
Esterification and Amidation of the Carboxylic Acid Moiety
The carboxylic acid group at the C-4 position is a prime handle for derivatization through esterification and amidation.
Esterification and Amidation: These transformations are fundamental for creating libraries of compounds for biological screening. Numerous methods exist for activating the carboxylic acid to facilitate coupling with alcohols or amines.
Formamide-Catalyzed Method: A versatile and cost-efficient approach uses a catalytic amount of a formamide, like N-formylpyrrolidine (FPyr), with trichlorotriazine (B8581814) (TCT) as an activator. organic-chemistry.orgrsc.orgnih.gov This system generates a highly reactive acid chloride intermediate in situ, leading to significantly improved yields for both amides and esters compared to methods that form less electrophilic anhydrides. rsc.orgnih.govresearchgate.net The process is scalable, tolerates a wide range of functional groups, and can be performed under non-dry conditions. organic-chemistry.orgnih.gov
Brønsted Acid Catalysis: Organocatalytic methods, such as those using chiral Brønsted acids, can achieve atroposelective coupling of carboxylic acids with amines and alcohols, demonstrating the versatility of acid catalysis in these transformations. thieme-connect.de
Thermal Condensation: For more reactive combinations of carboxylic acids and amines, direct thermal condensation without catalysts can be a practical approach, although it often requires harsh conditions. sci-hub.se
The table below showcases examples of amidation of various carboxylic acids using the FPyr/TCT method, highlighting its broad applicability.
| Carboxylic Acid Substrate | Amine Substrate | Yield (%) | Reference |
| 4-Nitrobenzoic acid | Benzylamine | 98 | nih.gov |
| Cyclohexanecarboxylic acid | Morpholine | 92 | nih.gov |
| Phenylacetic acid | Aniline | 91 | nih.gov |
| Thiophene-2-carboxylic acid | (S)-N-Boc serine methyl ester | - | rsc.org |
Modifications at the Indole Nitrogen
As discussed in section 2.3.4, the nitrogen atom of the indole ring is a key site for introducing structural diversity. The strategies of N-alkylation and N-arylation are directly applicable here as derivatization tactics. By attaching various alkyl or aryl groups, chemists can modulate the electronic properties and steric profile of the indole scaffold, which can significantly influence its biological activity.
For instance, copper-catalyzed N-arylation using CuI and a diamine ligand provides a general and high-yielding route to a wide array of N-arylindoles from aryl iodides or bromides. acs.orgnih.gov Similarly, N-alkylation using alkyl halides and a base is a straightforward method to introduce diverse alkyl chains. mdpi.com These modifications are fundamental for exploring the structure-activity relationships of the this compound framework.
Side Chain Functionalization and Scaffold Diversification
Beyond derivatizing the carboxylic acid and the indole nitrogen, the core scaffold can be further diversified. C-H activation and functionalization are modern strategies that allow for the direct introduction of new groups onto the indole ring system, providing access to novel derivatives.
Acid-catalyzed cascade reactions, as detailed in section 2.3.5, represent a powerful approach to scaffold diversification. researchgate.netmdpi.comnih.govuni-greifswald.de By transforming the relatively simple indole-4-carboxylate structure into complex polycyclic systems, these reactions unlock novel regions of chemical space. researchgate.netmdpi.com
Furthermore, the functional groups introduced via electrophilic substitution (section 2.3.3) can serve as points for further elaboration. For example, a 3-formyl group can be converted into other functionalities, or a diindolylmethane structure can be further modified. The synthesis of diindolylmethane-based thiadiazoles illustrates this principle, where a DIM derivative bearing a benzoic acid is converted into a thiadiazole ring, showcasing multi-step scaffold elaboration. nih.gov These combined strategies enable extensive diversification of the this compound framework for various applications.
Vibrational Spectroscopy Applications (FT-IR, Raman) in Structural Elucidation
In the FT-IR spectrum of indole carboxylic acids, characteristic absorption bands provide significant structural information. The O-H stretching vibration of the carboxylic acid group typically appears as a very broad band in the region of 3200-2500 cm⁻¹. The N-H stretching vibration of the indole ring is also a key diagnostic feature, often observed around 3350 cm⁻¹ when involved in intermolecular hydrogen bonding. researchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid is another prominent and informative band, generally found in the 1700-1680 cm⁻¹ region.
For instance, studies on indole-2-carboxylic acid have assigned the N-H stretching vibration to a peak at 3350 cm⁻¹, indicative of intermolecular N-H···O hydrogen bonds. researchgate.net The presence of a broad band in the 3000-3400 cm⁻¹ range is often attributed to the stretching vibrations of hydroxyl groups. researchgate.net Furthermore, strong bands around 1550 cm⁻¹ and 1330 cm⁻¹ can be assigned to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻), respectively. researchgate.net
Computational studies, often employing Density Functional Theory (DFT), complement experimental vibrational spectroscopy. nih.gov Theoretical calculations can predict vibrational frequencies, which, when scaled, show good agreement with experimental data, aiding in the precise assignment of spectral bands. researchgate.netnih.gov For example, in a study of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations helped to confirm the assignment of a sharp band at 3342 cm⁻¹ to the N-H stretching vibration involved in an N-H···O hydrogen bond. mdpi.com
The analysis of intermolecular interactions, such as hydrogen bonding, is a key application of vibrational spectroscopy in this context. The formation of cyclic dimers via O-H···O hydrogen bonds between carboxylic acid moieties is a common feature in the solid state and significantly influences the position and shape of the O-H and C=O stretching bands. nih.govmdpi.com
Interactive Data Table: Characteristic FT-IR Frequencies for Indole Carboxylic Acids
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| O-H (Carboxylic Acid) | Stretching | 3200-2500 (broad) | Broadness is due to hydrogen bonding. |
| N-H (Indole) | Stretching | ~3350 | Position can shift based on hydrogen bonding. researchgate.net |
| C=O (Carboxylic Acid) | Stretching | 1700-1680 | A strong, sharp absorption. |
| COO⁻ (Carboxylate) | Asymmetric Stretching | ~1550 | Indicates deprotonation of the carboxylic acid. researchgate.net |
| COO⁻ (Carboxylate) | Symmetric Stretching | ~1330 | Indicates deprotonation of the carboxylic acid. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum of an indole carboxylic acid, the proton of the carboxylic acid group (COOH) is typically observed as a broad singlet in the downfield region, often between 10 and 13 ppm. libretexts.org The N-H proton of the indole ring also appears as a singlet, usually in the range of 8.0 to 11.8 ppm, with its chemical shift being sensitive to solvent and concentration. semanticscholar.orgchemicalbook.com The aromatic protons on the indole ring system exhibit characteristic chemical shifts and coupling patterns that allow for their precise assignment.
For this compound, one would expect to see singlets for the two methyl groups. The N-methyl group would likely appear in the range of 3.5-4.0 ppm, while the C5-methyl group would be in the aromatic region, typically around 2.5 ppm. The remaining aromatic protons on the benzene and pyrrole rings of the indole core would show specific splitting patterns (e.g., doublets, triplets) depending on their neighboring protons.
¹³C NMR spectroscopy provides complementary information. The carbonyl carbon of the carboxylic acid is highly deshielded and typically resonates in the range of 160-180 ppm. libretexts.orglibretexts.org The carbons of the indole ring system appear in the aromatic region (approximately 100-140 ppm), with their specific chemical shifts influenced by the substituents. The methyl carbons would be found in the upfield region of the spectrum.
For example, in a related compound, N,N-Diethyl-1H-indole-2-carboxamide, the carbonyl carbon appears at 160.3 ppm. semanticscholar.org In another instance, the ¹³C NMR spectrum of 5-Bromo-3-methyl-1H-indole shows the indole carbons resonating at various positions between 111 and 135 ppm. rsc.org
Interactive Data Table: Expected NMR Chemical Shifts (δ) for this compound
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| COOH | 10-13 (broad s) | 160-180 | The ¹H signal is often exchangeable with D₂O. |
| N-H | 8.0-11.8 (s) | - | Not applicable for the N-methylated title compound. |
| N-CH₃ | ~3.5-4.0 (s) | ~30-40 | |
| C5-CH₃ | ~2.5 (s) | ~20-25 | |
| Aromatic C-H | 6.5-8.0 (m) | 100-140 | Specific shifts and couplings depend on the substitution pattern. |
| Indole Carbons | - | 100-140 | Includes both protonated and quaternary carbons. |
Mass Spectrometry (MS) in Compound Identification and Purity Assessment
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and for assessing its purity. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
In its most common application for this purpose, electrospray ionization (ESI) is used, which is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition of the molecule, thus confirming its identity.
Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure of the compound. In an MS/MS experiment, the parent ion of interest is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. For indole derivatives, common fragmentation pathways include the loss of small neutral molecules such as CO₂ from the carboxylic acid group or cleavage of substituents from the indole ring. nih.gov
For purity assessment, mass spectrometry is often coupled with a chromatographic technique, such as liquid chromatography (LC-MS). This allows for the separation of the target compound from any impurities before they enter the mass spectrometer. The presence of unexpected ions in the mass spectrum can indicate the presence of impurities.
For instance, in the analysis of indole derivatives, LC-MS/MS has been used to identify and characterize compounds in complex mixtures. nih.gov The fragmentation patterns observed in MS/MS can be used to distinguish between different isomers and to identify related analogs. nih.gov
X-ray Crystallography for Crystalline Structure Analysis of Indole Carboxylic Acids
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. For indole carboxylic acids, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the atoms can be determined.
Studies on various indole carboxylic acids have revealed common structural motifs. For example, many indole carboxylic acids form centrosymmetric cyclic dimers in the solid state through strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.govmdpi.com These dimer units can then be further organized into more complex supramolecular structures through other interactions, such as N-H···O hydrogen bonds involving the indole N-H group and an oxygen atom of a neighboring molecule. nih.gov
For instance, the crystal structure of a polymorph of 5-methoxy-1H-indole-2-carboxylic acid showed the formation of cyclic dimers via double O-H···O hydrogen bonds. nih.gov In another study on indole-2-carboxylic acid, the structure analysis revealed that two chains of molecules form a planar ribbon held together by both O–H⋯O and N–H⋯O hydrogen bonds. capes.gov.brstudylib.net The indole ring itself is generally found to be planar, with the carboxylic acid group being either coplanar or slightly twisted relative to the indole plane. researchgate.netnih.gov
Interactive Data Table: Illustrative Crystallographic Parameters for an Indole Carboxylic Acid Analog
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry of the crystal lattice. |
| a (Å) | 4.0305 | The length of one side of the unit cell. |
| b (Å) | 13.0346 | The length of another side of the unit cell. |
| c (Å) | 17.2042 | The length of the remaining side of the unit cell. |
| β (°) | 91.871 | The angle between the 'a' and 'c' axes. |
| Z | 4 | The number of molecules in the unit cell. |
| Hydrogen Bonds | O-H···O, N-H···O | Key intermolecular interactions observed in the crystal structure. |
| Data for a polymorph of 5-methoxy-1H-indole-2-carboxylic acid. nih.gov |
Chromatographic Techniques for Separation and Purity Profiling (HPLC, LC-MS, UPLC)
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its analogs. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most commonly employed methods.
These techniques separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For indole carboxylic acids, reversed-phase HPLC is frequently used, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, often consisting of water and acetonitrile or methanol, with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form. mdpi.comnih.gov
The purity of a sample can be determined by injecting it into an HPLC or UPLC system and monitoring the eluent with a detector, typically a UV-Vis detector. A pure sample will ideally show a single peak in the chromatogram. The area of this peak is proportional to the concentration of the compound. The presence of other peaks indicates impurities, and their relative peak areas can be used to quantify the purity level.
UPLC, which utilizes smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. mdpi.com This makes it particularly well-suited for purity profiling where the detection and quantification of minor impurities are crucial.
When coupled with mass spectrometry (LC-MS), these chromatographic techniques become even more powerful. LC-MS combines the separation capabilities of HPLC or UPLC with the detection and identification power of mass spectrometry. nih.gov This allows for the confirmation of the molecular weight of the main peak and the tentative identification of impurities based on their mass-to-charge ratios.
For instance, HPLC methods have been developed for the simultaneous analysis of various indole compounds, including indole carboxylic acid isomers. mdpi.com UPLC methods are also used for purity analysis of pharmaceutical compounds, often achieving baseline separation of the main component from its impurities in a short amount of time. acs.orgnih.gov
Interactive Data Table: Typical Chromatographic Conditions for Indole Carboxylic Acid Analysis
| Parameter | Typical Setting | Purpose |
| Column | Reversed-phase C18 | Provides a nonpolar stationary phase for separation. |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous component of the eluent. |
| Mobile Phase B | Acetonitrile or Methanol | The organic component of the eluent. |
| Gradient | Linear gradient from low %B to high %B | Allows for the elution of compounds with a range of polarities. |
| Flow Rate | 0.3 - 1.0 mL/min | The speed at which the mobile phase passes through the column. |
| Detection | UV at ~280 nm or Mass Spectrometry | To monitor the compounds as they elute from the column. |
Biological Activities and Mechanistic Insights of 1,5 Dimethyl 1h Indole 4 Carboxylic Acid Derivatives in Research
Anti-Inflammatory Activities and Molecular Mechanisms
Indole (B1671886) derivatives are well-established for their anti-inflammatory properties, with the drug Indomethacin being a classic example. wisdomlib.org The therapeutic efficacy of many of these compounds is linked to their ability to modulate key inflammatory pathways. wisdomlib.org Research has explored various indole derivatives, including indole-imidazolidine hybrids and indole acetic acid derivatives, which have demonstrated significant anti-inflammatory effects by reducing leukocyte migration and the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.govnih.govmdpi.com
A primary mechanism underlying the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs), including those with an indole core, is the inhibition of cyclooxygenase (COX) enzymes. wisdomlib.org The COX enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever. nih.govresearchgate.net
Studies on various 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have shown significant anti-inflammatory activity. nih.govnih.gov For instance, compound S3 from this series was identified as a potent anti-inflammatory agent that selectively inhibits COX-2 expression, which is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govresearchgate.net Docking studies revealed that this selective inhibition is achieved through specific binding interactions within the COX-2 active site, similar to the binding pattern of Indomethacin. nih.govresearchgate.net Further research into indole-based thiosemicarbazone derivatives also identified compounds that suppress edema and reduce the expression of COX-2, with some showing greater potency than Indomethacin. researchgate.net
| Compound Series | Key Finding | Mechanism of Action | Reference |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazides | Derivatives S3 , S7 , and S14 showed significant anti-inflammatory activity compared to Indomethacin. | Selective inhibition of COX-2 expression. | nih.govnih.gov |
| Indole-based thiosemicarbazones | Compounds LT76 , LT81 , and LT87 suppressed edema with greater potency than Indomethacin. | Reduced expression of COX-2. | researchgate.net |
| Indole-imidazolidine derivatives | LPSF/NN-52 and LPSF/NN-56 reduced leukocyte migration and pro-inflammatory cytokine release. | Modulation of immune system response. | nih.gov |
Antimicrobial Research (Antibacterial, Antifungal, Antiviral)
The indole scaffold is a crucial component in the development of new antimicrobial agents. nih.gov Its derivatives have been investigated for a wide range of activities against bacteria, fungi, and viruses, demonstrating the versatility of this heterocyclic system in combating infectious diseases. journal-jop.org
Derivatives of indole have shown promising activity against various bacterial strains, including multidrug-resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies have explored indole derivatives substituted with other heterocyclic moieties, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole, which possess a broad spectrum of activity. nih.gov For example, an indole-triazole derivative, compound 3d , was identified as a particularly potent lead compound against both S. aureus and MRSA, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. nih.gov The antibacterial action of some indole derivatives is thought to involve the inhibition of bacterial DNA gyrase or the NorA efflux pump in S. aureus. nih.govnih.gov
| Compound Derivative | Target Bacteria | Efficacy (MIC) | Reference |
| Indole-thiadiazole (2h ) | S. aureus | 6.25 µg/mL | nih.gov |
| Indole-triazole (3d ) | S. aureus | 6.25 µg/mL | nih.gov |
| Indole-thiadiazole (2c ) | MRSA | More effective than ciprofloxacin | nih.gov |
| Indole-triazole (3d ) | MRSA | More effective than ciprofloxacin | nih.gov |
The search for novel fungicides has also led to the synthesis and evaluation of various indole derivatives. A study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives demonstrated moderate to excellent antifungal activities against several economically important plant pathogenic fungi. nih.gov Specifically, compounds 3t , 3u , 3v , and 3w showed remarkable and broad-spectrum activity. Compound 3u was particularly effective against Rhizoctonia solani, with a half-maximal effective concentration (EC50) of 3.44 mg/L, which was superior to the commercial fungicides carvacrol (B1668589) and phenazine-1-carboxylic acid. nih.gov Structure-activity relationship (SAR) analysis suggested that the presence of halogen substituents (I, Cl, or Br) on both the 3-hydroxy-2-oxindole and indole rings is critical for potent antifungal activity. nih.gov Similarly, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested, with some compounds showing higher activity than the commercial fungicide boscalid (B143098) against seven phytopathogenic fungi. nih.govresearchgate.net
| Compound | Target Fungus | Efficacy (EC50) | Reference |
| 3u (3-indolyl-3-hydroxy oxindole) | Rhizoctonia solani | 3.44 mg/L | nih.gov |
| 3u (3-indolyl-3-hydroxy oxindole) | Botrytis cinerea | Inhibition rate of 91.05% at 50 mg/L | nih.gov |
| 3v (3-indolyl-3-hydroxy oxindole) | Bipolaris maydis | Inhibition rate of 92.22% at 50 mg/L | nih.gov |
| 9m (pyrazole-4-carboxamide) | Seven phytopathogenic fungi | Higher activity than boscalid | nih.gov |
Indole derivatives have been investigated for their potential to inhibit a wide range of viruses. Research has shown that certain unsymmetrical methylene (B1212753) derivatives of indole exhibit moderate antiviral activity against Human Immunodeficiency Virus-1 (HIV-1), Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackievirus B2 (CVB-2). nih.gov
More recently, in the context of the COVID-19 pandemic, researchers have screened indole-based compounds for activity against SARS-CoV-2. A specific water-soluble derivative of 5-methoxyindole-3-carboxylic acid, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole , demonstrated a potent antiviral effect in vitro. actanaturae.runih.gov This compound completely inhibited the replication of SARS-CoV-2 at a concentration of 52.0 μM and showed a high selectivity index (SI = 78.6), making it a promising candidate for further development as a COVID-19 therapeutic. actanaturae.runih.gov Its mechanism of action was also linked to interferon-inducing activity and the suppression of syncytium formation induced by the viral spike protein. actanaturae.ru
| Compound Derivative | Viral Target | Efficacy | Reference |
| Unsymmetrical methylene derivatives of indole | HIV-1, BVDV, YFV, CVB-2 | Moderate antiviral activity | nih.gov |
| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Complete inhibition at 52.0 μM; IC50 = 1.06 µg/mL | actanaturae.runih.gov |
Anticancer Research and Cytotoxic Effects on Cell Lines
The indole nucleus is a key pharmacophore in the design of anticancer agents. nih.gov Derivatives of indole carboxylic acid have shown significant cytotoxic effects against a variety of human cancer cell lines, including those from leukemia, lung, colon, breast, and renal cancers. nih.gov
One study focused on novel indole carboxylic acid conjugates of melampomagnolide B (MMB), identifying two compounds, 7j and 7k , as highly potent anticancer agents. nih.gov Compound 7j was particularly effective against an acute myeloid leukemia (AML) cell line with a half-maximal effective concentration (EC50) of 720 nM and also showed significant cytotoxicity against primary AML stem cells. nih.gov Another study on 5-hydroxyindole-3-carboxylic acid esters found that compound 5d , which has a 4-methoxy group, was the most potent against the MCF-7 breast cancer cell line, with a half-maximal inhibitory concentration (IC50) of 4.7 µM, while showing no significant toxicity to normal human cells. nih.gov
The mechanisms behind these cytotoxic effects are varied. For example, some indole-based 1,3,4-oxadiazoles have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. mdpi.com Compound 2e from this series exhibited potent anticancer activity against colorectal, lung, and melanoma cell lines and was found to be a significant EGFR inhibitor with an IC50 of 2.80 µM. mdpi.com
| Compound Derivative | Cancer Cell Line | Efficacy (IC50 / GI50) | Reference |
| 7j (Indole carboxylic conjugate of MMB) | M9-ENL1 (AML) | EC50 = 720 nM | nih.gov |
| 5d (5-hydroxyindole-3-carboxylic acid ester) | MCF-7 (Breast) | IC50 = 4.7 µM | nih.gov |
| 2e (Indole-based 1,3,4-oxadiazole) | HCT116 (Colorectal) | IC50 = 6.43 µM | mdpi.com |
| 2e (Indole-based 1,3,4-oxadiazole) | A549 (Lung) | IC50 = 9.62 µM | mdpi.com |
| 30 (Indole-sulfonamide) | HepG2 (Liver) | IC50 = 7.37 µM | acs.org |
Inhibition of Specific Protein Targets (e.g., Mcl-1, Protein Kinases)
A notable area of investigation for indole carboxylic acid derivatives has been in the realm of oncology, specifically as inhibitors of anti-apoptotic proteins like Myeloid cell leukemia-1 (Mcl-1). Mcl-1, a member of the Bcl-2 family, is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. researchgate.netnih.gov The development of small molecule inhibitors that can disrupt the Mcl-1 protein's function is a promising therapeutic strategy. researchgate.net
Research has led to the discovery of potent tricyclic 2-indole carboxylic acid inhibitors of Mcl-1 that exhibit single-digit nanomolar binding affinity. nih.gov In this context, a derivative of the core compound, specifically (R)-7-(7-Chloro-10-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)-1,5-dimethyl-1H-indole-2-carboxylic acid, has been synthesized as part of the development of potent Mcl-1 inhibitors. nih.gov This highlights the utility of the 1,5-dimethyl-1H-indole scaffold in the design of molecules targeting specific protein-protein interactions. The indole moiety in these inhibitors often forms a cation-π interaction with key residues like Arg263 within the Mcl-1 protein. nih.gov
Beyond Mcl-1, the broader class of indole derivatives has been investigated for the inhibition of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. researchgate.net While specific studies focusing solely on 1,5-Dimethyl-1H-indole-4-carboxylic acid derivatives as protein kinase inhibitors are an area of ongoing research, the general potential of the indole nucleus as a scaffold for kinase inhibitors is well-established.
Induction of Apoptosis Mechanisms in Research Models
The ability to induce apoptosis, or programmed cell death, is a key characteristic of many anti-cancer agents. The inhibition of anti-apoptotic proteins like Mcl-1 by indole carboxylic acid derivatives is a direct mechanism for initiating this process. researchgate.net By binding to Mcl-1, these inhibitors prevent it from sequestering pro-apoptotic proteins, thereby allowing the apoptotic cascade to proceed. nih.gov
Studies on related indole structures further support the pro-apoptotic potential of this chemical class. For instance, novel benzo[f]indole-4,9-dione derivatives have been shown to reduce the viability of triple-negative breast cancer cells by inducing the intrinsic apoptosis pathway. mdpi.com These compounds were found to activate caspases 9 and 3, key executioners of apoptosis. mdpi.com Similarly, 5-hydroxyindole-3-carboxylic acid derivatives have demonstrated cytotoxic effects against breast cancer cells, with survivin, an inhibitor of apoptosis protein, being a potential target. nih.gov Research on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides has also shown their ability to act as caspase-3 activators, confirming their role as inducers of apoptosis. tandfonline.com These findings in related indole compounds suggest that derivatives of this compound are promising candidates for investigation as apoptosis-inducing agents in various research models.
Table 1: Research Findings on Apoptosis Induction by Indole Derivatives
| Compound Class | Research Model | Key Findings |
|---|---|---|
| Benzo[f]indole-4,9-dione derivatives | Triple-Negative Breast Cancer Cells | Induce intrinsic apoptosis pathway; activate caspases 9 and 3. mdpi.com |
| 5-hydroxyindole-3-carboxylic acid derivatives | Breast Cancer Cells (MCF-7) | Exhibit cytotoxic effects; potential inhibition of survivin. nih.gov |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Pancreatic Cancer Cells (Panc-1) | Act as caspase-3 activators, inducing apoptosis. tandfonline.com |
Anti-Tuberculosis Research and Mechanisms of Resistance
Derivatives of indole-4-carboxylic acid, specifically indole-4-carboxamides, have emerged as a potent class of compounds in anti-tuberculosis (TB) research. These compounds have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of TB.
The mechanism of action of these indole-4-carboxamides involves their role as prodrugs that target the tryptophan biosynthesis pathway in Mtb. This pathway is essential for the bacterium's survival. The indole-4-carboxamide prodrugs are metabolized within the mycobacterial cell, leading to the formation of an active antimetabolite. This active compound then interferes with the normal synthesis of tryptophan, a critical amino acid for bacterial protein synthesis and other metabolic functions.
The activation of the indole-4-carboxamide prodrugs is a crucial step in their anti-tubercular activity. This activation is carried out by an intracellular amidase enzyme in Mtb. This enzyme hydrolyzes the amide bond of the prodrug, releasing the active pharmacophore.
However, the reliance on this activation step also presents a pathway for the development of resistance. Research has shown that Mtb can acquire resistance to these compounds through several mechanisms. One of the primary mechanisms is through loss-of-function mutations in the gene encoding the activating amidase. These mutations prevent the conversion of the prodrug to its active form, rendering the compound ineffective. Other resistance mechanisms include mutations in enzymes of the tryptophan biosynthesis pathway, which can compensate for the inhibitory effects of the activated drug.
Antifouling Activity in Marine Research
Biofouling, the accumulation of microorganisms, plants, and algae on submerged surfaces, is a significant issue in marine environments. The development of effective and environmentally friendly antifouling agents is a key area of research. Indole derivatives, inspired by natural products from marine organisms, have shown considerable promise as antifouling compounds. nih.gov
A series of indole-1-carboxylic acid aryl esters have been synthesized and shown to have significant inhibitory effects on the growth of common marine fouling organisms, including seaweeds and barnacle larvae. researchgate.net Research indicates that these compounds can possess excellent properties for use as targeted antifouling agents against algae and bacteria. nih.gov The mechanism of action for some indole derivatives against marine algae has been linked to an increase in Ca2+ efflux, which disrupts cellular processes. nih.gov While specific studies on this compound derivatives are a subject for further investigation, the demonstrated activity of related indole carboxylic acids suggests this scaffold is a promising starting point for the development of novel antifouling agents. researchgate.net
Table 2: Antifouling Activity of Indole Derivatives
| Compound Class | Target Organisms | Key Findings |
|---|---|---|
| Indole-1-carboxylic acid aryl esters | Seaweeds, Barnacle larvae | Significant inhibitory effects on growth and survival. researchgate.net |
| General Indole derivatives | Marine algae, Bacteria | High inhibition rates; mechanism may involve increased Ca2+ efflux in algae. nih.gov |
Enzyme Inhibition Studies (e.g., URAT1, Xanthine (B1682287) Oxidase, Histone Deacetylases)
Derivatives of this compound are also being explored for their potential to inhibit various enzymes implicated in human diseases.
URAT1: The urate transporter 1 (URAT1) is a key protein in the reabsorption of uric acid in the kidneys, making it a prime target for the treatment of hyperuricemia and gout. researchgate.netnih.gov While research on biphenyl (B1667301) carboxylic acids and other structures as URAT1 inhibitors is more established researchgate.netnih.gov, a study has identified a 5-[5-cyano-1-(pyridin-2-ylmethyl)-1H-indole-3-carboxamido]thiazole-4-carboxylic acid as a promising dual inhibitor of both URAT1 and xanthine oxidase. This finding directly links the indole carboxamide scaffold, a derivative of an indole carboxylic acid, to the inhibition of URAT1.
Xanthine Oxidase (XO): Xanthine oxidase is another critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. frontiersin.org Inhibition of XO is a well-established strategy for managing hyperuricemia. frontiersin.org Several classes of compounds, including those with carboxylic acid moieties, have been investigated as XO inhibitors. mdpi.com Notably, a series of N-5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been evaluated as new XO inhibitors, with some compounds showing potent inhibitory activity. nih.gov The aforementioned dual URAT1 and XO inhibitor with an indole-3-carboxamide structure further strengthens the potential of this chemical class in targeting XO.
Histone Deacetylases (HDACs): Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as an important class of anti-cancer agents. frontiersin.org Carboxylic acid derivatives are a known class of HDAC inhibitors. nih.govnih.gov While many studies have focused on compounds like caffeic acid and curcumin (B1669340) nih.gov, the broad applicability of the carboxylic acid functional group in HDAC inhibitor design suggests that novel indole carboxylic acid derivatives could also be of interest in this area. Research into various carboxylic acid derivatives has been conducted to understand the structural requirements for HDAC inhibition. nih.gov
Table 3: Enzyme Inhibition by Indole and Carboxylic Acid Derivatives
| Enzyme Target | Compound Class | Research Findings |
|---|---|---|
| URAT1 | Indole-3-carboxamide derivative | Identified as a promising dual inhibitor of URAT1 and Xanthine Oxidase. |
| Xanthine Oxidase | N-5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Potent inhibitory activity demonstrated. nih.gov |
| Histone Deacetylases | General Carboxylic acid derivatives | Known class of HDAC inhibitors; structural requirements are under investigation. nih.govnih.gov |
Interaction with Specific Receptors and Biological Pathways
Derivatives of indole carboxylic acid have been identified as modulators of various receptors and enzymatic pathways, demonstrating their potential as therapeutic agents. Research has shown that modifications to the indole core structure can lead to potent and selective activity against different biological targets.
Indole-2-carboxylic acid, for instance, has been shown to act as a competitive antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This action inhibits the potentiation of NMDA-gated currents by glycine, suggesting a role in modulating excitatory neurotransmission and potential applications in conditions related to excitotoxicity. nih.gov In a different context, indole-2-carboxamides have been explored as allosteric modulators for the cannabinoid receptor 1 (CB1), where specific structural features are crucial for their binding affinity and cooperative action. acs.org
Furthermore, indole-3-carboxylic acid derivatives have been synthesized and evaluated as antagonists for the angiotensin II receptor 1 (AT₁). nih.gov Certain compounds in this class exhibited high nanomolar affinity for the AT₁ receptor, comparable to the established antihypertensive drug losartan, and demonstrated the ability to lower blood pressure in spontaneously hypertensive rats. nih.gov In the realm of cancer research and immunotherapy, indole-2-carboxylic acid derivatives have been developed as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a role in tumor immune escape. sci-hub.se
The versatility of this chemical class is also evident in its application to infectious diseases and plant biology. Some indole derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. mdpi.com In plants, derivatives of indole-3-carboxylic acid are part of a complex biosynthetic pathway involved in pathogen defense. nih.govnih.govresearchgate.net
Table 1: Biological Targets of Various Indole Carboxylic Acid Derivatives
Indole Derivative Class Target Receptor/Pathway Biological Activity Reference Indole-3-carboxylic acids Angiotensin II Receptor 1 (AT₁) Antagonist activity, potential antihypertensive effects rsc.org Indole-2-carboxylic acid NMDA Receptor (Glycine site) Competitive antagonist, inhibits glycine potentiation nih.gov Indole-2-carboxylic acids IDO1/TDO Enzymes Dual inhibition, potential for cancer immunotherapy researchgate.net Indole-2-carboxamides Cannabinoid Receptor 1 (CB1) Allosteric modulation Indole-2-carboxylic acids HIV-1 Integrase Inhibition of strand transfer activity nih.gov Indole-3-carboxylic acids Plant Biosynthetic Pathways Involvement in pathogen defense mechanisms in Arabidopsis [1, 5, 13]
Photorelease Mechanisms of Carboxylic Acids from Indole Derivatives
A significant area of research for indole derivatives has been their use as photoactivated protecting groups, often called "caged" compounds. Specifically, 1-acyl-7-nitroindolines are designed to release carboxylic acids upon irradiation with light, allowing for precise spatial and temporal control over the delivery of a biologically active molecule. nih.govresearchgate.net
The mechanism of photorelease from these compounds is intricate and dependent on solvent conditions. nih.govresearchgate.net Upon photoexcitation, the key step involves the transfer of the acyl group from the amide nitrogen to one of the oxygen atoms of the ortho-nitro group. nih.gov This process forms a critical transient intermediate known as an acetic nitronic anhydride (B1165640). nih.govresearchgate.net Computational studies suggest this step involves a unique transition state with characteristics of both Norrish Type I and Type II reactions. chemrxiv.org
From this common intermediate, two competing pathways lead to the release of the carboxylic acid, with the predominant pathway determined by the water content of the solution. nih.govresearchgate.net
In solutions with high water content: The intermediate undergoes an A(AL)1-like cleavage. This pathway involves a formal intramolecular redox reaction within the aromatic ring system, resulting in the release of the free carboxylic acid and the formation of a 7-nitrosoindole product (after tautomerization). nih.govresearchgate.net
In solutions with low water content: The reaction proceeds via a standard A(AC)2 addition-elimination mechanism. nih.gov Here, a water molecule acts as a nucleophile, attacking the intermediate to release the carboxylic acid and the corresponding nitroindoline. nih.govresearchgate.net
Laser flash photolysis studies have confirmed that this photorelease occurs on a very rapid timescale, often in the submicrosecond range, making 1-acyl-7-nitroindolines highly effective for applications requiring fast release kinetics. nih.govresearchgate.net The efficiency and products of photolysis can be influenced by other substituents on the indole ring; excessive electron-donating groups may render the molecule inert to irradiation, while additional electron-withdrawing groups can alter the photoproduct distribution. rsc.orgnih.gov
Table 2: Competing Photorelease Pathways for 1-Acyl-7-Nitroindolines
Condition Predominant Mechanism Key Steps Final Products Reference High Water Content A(AL)1-like cleavage Formation of acetic nitronic anhydride intermediate followed by intramolecular redox reaction. Carboxylic Acid + 7-Nitrosoindole [4, 7] Low Water Content A(AC)2 addition-elimination Formation of acetic nitronic anhydride intermediate followed by nucleophilic attack by water. Carboxylic Acid + Nitroindoline [4, 7]
Structure Activity Relationship Sar and Pharmacophore Analysis of 1,5 Dimethyl 1h Indole 4 Carboxylic Acid Derivatives
Impact of Substituents on Indole (B1671886) Core Bioactivity
The type and position of substituents on the indole core profoundly influence the biological activity of its derivatives by altering electronic properties, lipophilicity, and steric interactions with target proteins. acs.org Research on various indole scaffolds has established several key principles.
Electron-withdrawing groups, such as nitro (NO₂), trifluoromethyl (CF₃), and cyano (CN), on the indole ring have been shown to be beneficial for certain biological activities. nih.gov For instance, in the context of 5-HT6 receptor ligands, such groups can enhance binding affinity. nih.gov Halogenation is another common strategy to modulate activity. Studies have revealed that fluorine-substituted derivatives can be more potent than their chlorine-substituted counterparts. rsc.org The presence of halogens like fluorine, chlorine, or bromine at the C5 or C7 positions often has a significant effect on cytotoxicity, a key consideration for anticancer agents. nih.gov
Conversely, electron-donating groups also play a critical role. Methoxy (B1213986) (-OCH₃) groups, for example, have been found to be important contributors to activity. Specifically, a methoxy group at the C5 position can enhance cytotoxic activity against cancer cells, while substitution at the C7 position has been identified as the most favorable for certain antagonist activities. acs.orgrsc.org Furthermore, introducing an acetyl group at the N1 position (e.g., 1-COCH₃) has been identified as a critical factor for enhancing the potency of some indole-based anticancer agents. acs.org
The position of these substituents is paramount. For some classes of inhibitors, substitution at the C4 position of the indole ring was found to be the least favorable for activity, underscoring the precise structural requirements for optimal target engagement. rsc.org
| Position on Indole Core | Substituent Type | Observed Impact on Bioactivity | Reference Target/Activity |
|---|---|---|---|
| N1 | Acetyl (-COCH₃) | Enhanced potency | Anticancer acs.org |
| C4 | General | Least favorable position for activity | Antagonism rsc.org |
| C5 | Chloro (-Cl), Methoxy (-OCH₃) | Critical for enhanced activity | Anticancer acs.org |
| C5 | Fluoro (-F), Chloro (-Cl), Bromo (-Br) | Affects cytotoxicity | Anticancer nih.gov |
| C5 | Electron-withdrawing (e.g., -NO₂) | Beneficial for affinity | 5-HT6 Receptor nih.gov |
| C7 | Methoxy (-OCH₃) | Most favorable position for activity | Antagonism rsc.org |
| General | Fluorine vs. Chlorine | Fluorine substitution can be more potent | Antagonism rsc.org |
Positional Effects of Carboxylic Acid Group on Activity
The position of the carboxylic acid group on the indole scaffold is a critical determinant of biological activity, largely because it often acts as a key interaction point, particularly as a metal-chelating motif within enzyme active sites. researchgate.netnih.gov The specific placement at C2, C3, or C4, as in the parent compound 1,5-Dimethyl-1H-indole-4-carboxylic acid, dictates the molecule's orientation and ability to bind to its target.
Indole-2-carboxylic acids have been extensively studied as inhibitors of enzymes that utilize divalent metal cofactors, such as HIV-1 integrase and indoleamine 2,3-dioxygenase (IDO1). nih.govsciencedaily.com In these cases, the carboxyl group at the C2 position, along with the indole nitrogen, forms a "chelating triad (B1167595) motif" that coordinates with Mg²⁺ ions in the enzyme's active site. researchgate.net This interaction is fundamental to their inhibitory mechanism. A series of 6-acetamido-indole-2-carboxylic acid derivatives were identified as potent dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO). sciencedaily.com
Indole-3-carboxylic acids and their derivatives, such as indole-3-acetic acid, are well-known as phytohormones (auxins). mdpi.com This structural motif has been exploited to develop auxin mimic herbicides that antagonize the transport inhibitor response 1 (TIR1) protein. mdpi.com In other therapeutic areas, indole-3-carboxylic acid derivatives have been developed as angiotensin II receptor 1 (AT₁) antagonists for treating hypertension. acs.org
In comparative studies, the shift of the carboxylic group from one position to another can drastically alter receptor affinity and selectivity. For example, in a series of compounds designed as dopamine (B1211576) receptor ligands, replacing a substituted indole-2-carboxylic group with a substituted indole-3-carboxylic group significantly impacted binding affinity for D₂ and D₃ receptors. researchgate.net This highlights that the precise geometry afforded by the carboxylate's position is essential for specific receptor recognition.
Role of Alkyl and Aryl Substitutions on Biological Efficacy
In the development of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, aryl substitutions at various positions have proven effective. The introduction of a halogenated benzene (B151609) ring at the C6 position was found to markedly improve the inhibitory effect, likely by forming a π-π stacking interaction with viral DNA in the active site. researchgate.net Similarly, adding bulky, hydrophobic aryl groups (e.g., 2-methoxyphenyl or 3-methoxyphenyl) at the C3 position enhanced activity by extending into a hydrophobic region of the enzyme and interacting with residues such as Pro145.
The nature of these substitutions is crucial. For a series of indole-sulfonylhydrazone hybrids with anticancer properties, quantitative structure-activity relationship (QSAR) analysis revealed that the presence of a non-substituted phenyl ring was a significant contributor to enhanced cytotoxic activity and ligand efficiency. acs.org This suggests that for some targets, an unsubstituted aryl ring provides the optimal balance of size and hydrophobicity.
Alkyl substitutions also play a key role. In the development of anti-HCV agents, the introduction of mixed alkyl/cycloalkyl motifs on carbamate (B1207046) chains attached to tetracyclic indole derivatives led to improved inhibitory activity across multiple HCV genotypes. Specifically, combining a tetrahydropyran (B127337) ring with an isopropyl moiety resulted in potent activity. This demonstrates that carefully selected alkyl and cyclic alkyl groups can fine-tune the molecule's properties for better efficacy.
| Scaffold | Position of Substitution | Substituent | Impact on Efficacy | Target/Activity |
|---|---|---|---|---|
| Indole-2-carboxylic acid | C3 | 2-Methoxyphenyl, 3-Methoxyphenyl | Improved inhibitory activity (~3-fold) | HIV-1 Integrase |
| Indole-2-carboxylic acid | C6 | Halogenated benzene ring | Markedly improved inhibitory effect | HIV-1 Integrase researchgate.net |
| Indole-sulfonylhydrazone | Side chain | Non-substituted phenyl ring | Enhanced cytotoxic activity | Anticancer acs.org |
| Tetracyclic Indole | Carbamate chain | Tetrahydropyran + Isopropyl | Strikingly improved inhibitory activity | Anti-HCV |
Stereochemical Considerations in Indole Carboxylic Acid Derivatives
Stereochemistry plays a pivotal role in the biological activity of pharmaceuticals, as interactions with chiral biological macromolecules like enzymes and receptors are often stereospecific. For indole carboxylic acid derivatives, the introduction of chiral centers or the presence of axial chirality (atropisomerism) can lead to enantiomers or diastereomers with vastly different pharmacological profiles.
The biological activity of chiral molecules is often dictated by one enantiomer, which possesses the correct three-dimensional arrangement to bind effectively to its target. For example, in a study of nature-inspired antimalarial compounds, only the isomers with the natural (5S, αS) stereochemistry displayed significant activity. The unnatural isomers were found to be substantially less potent or inactive, suggesting that target binding or cellular uptake via transport systems is highly stereoselective.
The synthesis of single enantiomers is therefore a critical aspect of drug development. Enantioselective synthesis methods, such as those employing chiral catalysts, have been developed to produce specific indole derivatives, ensuring that the more active enantiomer is obtained. sciencedaily.comrsc.org The development of axially chiral indolizinylindoles through asymmetric catalysis highlights the complexity and importance of controlling stereochemistry beyond simple chiral centers. In such cases, the rotational barrier between two aromatic systems creates stable, non-superimposable atropisomers, each of which can have a unique biological effect.
Even in closely related scaffolds like indoline-2-carboxylic acids, the creation of chiral amino acid derivatives through asymmetric synthesis underscores the value of controlling stereochemistry to produce biologically active heterocyclic compounds. Therefore, when designing novel this compound derivatives, any modification that introduces a chiral center must be carefully evaluated, as the resulting stereoisomers may exhibit significant differences in potency, efficacy, and selectivity.
Design Principles for Modulating Specific Biological Activities
The design of novel derivatives of this compound with tailored biological activities relies on established medicinal chemistry principles derived from extensive SAR studies on the indole scaffold.
A primary design principle is scaffold selection and functional group positioning . The placement of the carboxylic acid, as discussed previously, is critical. For instance, an indole-2-carboxylic acid scaffold is a rational starting point for designing inhibitors of metal-dependent enzymes due to its inherent metal-chelating ability. researchgate.net
A second principle is the modulation of physicochemical properties through strategic substitution. Properties such as lipophilicity and water solubility can be fine-tuned by adding different substituents to the indole core. acs.org For example, a multi-target-directed ligand (MTDL) strategy for Alzheimer's disease involved decorating the indole scaffold with various moieties to balance activities against different targets like acetylcholinesterase (AChE) and neuroinflammation.
Structure-based design is another key strategy. When the three-dimensional structure of a target protein is known, substituents can be designed to fit into specific pockets. A successful approach in developing HIV-1 integrase inhibitors involved introducing a bulky, hydrophobic pharmacophore at the C3 position of an indole-2-carboxylic acid core. researchgate.net This modification was specifically designed to fill a hydrophobic cavity near the active site, thereby improving the interaction and increasing inhibitory activity. researchgate.net
Finally, SAR-guided optimization provides a systematic approach to refining lead compounds. General SAR trends for specific activities have been established; for anticancer indoles, for instance, the presence of a carbonyl group at C2 (an oxindole) or halogens at C5 or C7 is known to increase cytotoxicity. nih.gov These established trends serve as valuable guidelines for the rational design of new derivatives with enhanced potency and selectivity for a desired biological target. acs.orgnih.gov
Future Research Directions and Translational Perspectives for 1,5 Dimethyl 1h Indole 4 Carboxylic Acid in Academic Research
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of indole (B1671886) derivatives has been a subject of intense study for over a century, starting with the classic Fischer indole synthesis. nih.gov However, future research on 1,5-Dimethyl-1H-indole-4-carboxylic acid should focus on developing more efficient, sustainable, and scalable synthetic routes.
Green Chemistry Methodologies: Conventional methods often involve harsh conditions and hazardous reagents. Green chemistry offers a portfolio of environmentally benign alternatives that could be applied to the synthesis of this compound. researchgate.net Future investigations should explore methods such as microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly solvents like ionic liquids or water. researchgate.net The use of novel, reusable nanocatalysts, such as biosynthesized ZnO-CaO nanoparticles or lanthanum oxide-decorated carbon nanotubes, presents another promising avenue for developing highly efficient and sustainable synthetic protocols for indole derivatives. scientific.netnanochemres.org
Flow Chemistry: Continuous flow synthesis has emerged as a powerful technology for chemical manufacturing, offering enhanced safety, scalability, and reaction control compared to traditional batch processes. nih.govresearchgate.net Applying flow chemistry to the synthesis of this compound could enable on-demand production and facilitate the rapid synthesis of an analog library. beilstein-journals.orgnih.gov Documented flow syntheses of other indole carboxylic acid derivatives demonstrate the feasibility of this approach, which often involves steps like reductive cyclization under heterogeneous hydrogenation conditions. nih.govbeilstein-journals.orguc.pt
Table 1: Comparison of Synthetic Approaches for Indole Derivatives
| Method | Key Advantages | Potential Application for this compound |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. researchgate.net | Optimization of existing multi-step syntheses, reducing energy consumption and reaction time. |
| Flow Chemistry | High scalability, improved safety, precise control over reaction parameters, on-demand synthesis. nih.govbeilstein-journals.orgnih.gov | Large-scale production for extensive biological screening and development of research probes. |
| Nanocatalysis | High efficiency, reusability, environmentally friendly, mild reaction conditions. scientific.netnanochemres.org | Development of a novel, sustainable pathway using custom-designed nanocatalysts. |
| Solvent-Free Reactions | Reduced waste, lower cost, simplified workup procedures. researchgate.netnih.gov | An eco-friendly final step or key intermediate synthesis, minimizing environmental impact. |
Advanced Computational Design of Next-Generation Indole Derivatives
Computational chemistry and machine learning are transforming drug discovery and chemical biology. For this compound, these tools can guide the rational design of next-generation derivatives with enhanced potency, selectivity, and optimized physicochemical properties.
Structure-Based and Ligand-Based Design: Future work should employ in silico techniques like molecular docking and molecular dynamics (MD) simulations to predict the binding of derivatives to various biological targets. nih.govresearchgate.net By modeling the interactions within the binding pocket of a target protein, researchers can rationally design modifications to the this compound scaffold to improve affinity and selectivity. This approach has been successfully used to design indole-6-carboxylic acid derivatives targeting EGFR and VEGFR-2. nih.gov
Machine Learning and AI: Machine learning (ML) models can accelerate the discovery process by predicting reaction outcomes and biological activities. francis-press.com For instance, ML algorithms like random forests have been used to predict the energy barriers and selectivity of C-H activation reactions on the indole scaffold, providing valuable guidance for synthetic chemists. francis-press.com Furthermore, ML models can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel, untested derivatives of this compound, prioritizing the synthesis of the most promising candidates. acs.orgacs.org
Broadening the Spectrum of Biological Target Identification and Validation
The indole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.gov A critical future direction is to move beyond known targets and perform unbiased screening to identify novel biological activities for this compound and its derivatives.
Indole derivatives have been shown to modulate an extensive list of targets, including but not limited to:
Oncology Targets: Tubulin, protein kinases, histone deacetylases (HDACs), Bcl-2 family proteins (Bcl-2, Mcl-1), and LSD1. nih.govmdpi.com
Immunology Targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov
Other Targets: HIV-1 integrase, histamine (B1213489) H3 receptors, and 15-lipoxygenase-1. mdpi.com
Specifically, related indole carboxylic acids have shown defined activities. Indole-2-carboxylic acid derivatives act as dual inhibitors of IDO1 and TDO, while indole-6-carboxylic acid derivatives have been developed as inhibitors of EGFR and VEGFR-2 tyrosine kinases. nih.govnih.gov The parent compound, indole-4-carboxylic acid, is a known reactant for preparing inhibitors of the Hedgehog pathway and histamine H3 antagonists. Future research should involve screening this compound against diverse panels of kinases, phosphatases, and epigenetic targets to uncover novel and potentially unexpected biological functions.
Table 2: Potential Biological Targets for Indole-4-Carboxylic Acid Derivatives
| Target Class | Specific Examples | Potential Research Application |
|---|---|---|
| Protein Kinases | EGFR, VEGFR-2 nih.gov | Anticancer agent development |
| Immune Checkpoints | IDO1, TDO nih.gov | Immunotherapy, oncology |
| Epigenetic Modifiers | HDACs, LSD1 nih.govmdpi.com | Cancer therapy, regenerative medicine |
| Apoptosis Regulators | Bcl-2, Mcl-1 mdpi.com | Oncology, autoimmune diseases |
| GPCRs | Histamine H3 Receptor | Neuroscience, metabolic disorders |
| Viral Enzymes | HIV-1 Integrase mdpi.com | Antiviral research |
Investigating Complex Biological Interactions and Systems Biology Approaches
To fully understand the biological impact of this compound, research must extend beyond single-target interactions to a systems-level perspective. Systems biology approaches can reveal the broader effects of the compound on cellular networks and pathways.
Future studies could employ chemogenomic profiling to identify genes that either enhance or suppress sensitivity to the compound, thereby revealing its mode of action and potential off-target effects. Proteomics and metabolomics analyses can provide a global snapshot of how the compound alters cellular protein and metabolite levels, offering mechanistic insights into its downstream biological consequences. These unbiased, data-rich approaches are crucial for building a comprehensive understanding of the compound's function in a complex biological system.
Development of Advanced Delivery Systems for Research Probes
The utility of a small molecule research tool is often limited by its physicochemical properties, such as poor aqueous solubility. Advanced delivery systems can overcome these limitations, enabling more effective use in both in vitro and in vivo research settings.
Future research should focus on formulating this compound into various delivery vehicles. Nanoparticle-based systems, such as those made from biocompatible polymers like poly(D,L-lactide-co-glycolide) (PLGA), have been shown to successfully encapsulate indole derivatives. researchgate.net Such formulations can improve solubility, provide sustained release, and enhance bioavailability. nih.govresearchgate.net Developing a robust nanoparticle formulation of this compound would create a powerful research tool, facilitating its study in cell culture and animal models by ensuring consistent and effective delivery to the biological system of interest.
Contribution to Chemical Biology Tool Development
Beyond its potential therapeutic applications, this compound can serve as a scaffold for the development of sophisticated chemical biology tools. These tools are designed to probe biological systems, identify new targets, and elucidate molecular mechanisms.
Fluorescent Probes: The indole core possesses intrinsic fluorescent properties that can be harnessed. nih.govmdpi.com Derivatives can be designed as "turn-on" fluorescent probes to detect specific analytes or cellular events. nih.gov For example, by conjugating a reactive moiety to the this compound scaffold, it could be engineered into a probe that fluoresces only upon interaction with a specific ion, reactive oxygen species, or enzyme. nih.govresearchgate.net Such probes are invaluable for real-time imaging in living cells and organisms.
Affinity-Based Probes: The carboxylic acid handle on the molecule is an ideal attachment point for linkers, enabling its conversion into affinity-based probes. By attaching a biotin (B1667282) tag or a photoreactive group, the compound can be used in chemoproteomic experiments to identify its direct binding partners within the cell. This is a powerful, unbiased method for target identification and validation. The carboxylic acid also allows for conjugation to solid supports for use in affinity chromatography to isolate binding proteins from cell lysates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
